D-erythro-Ritalinic Acid is a chiral metabolite of dl-threo-methylphenidate (methyl-2-phenyl-2-(2-piperidyl)acetate), a psychostimulant drug. [, ] It exists as one of the four possible stereoisomers of ritalinic acid, arising from the two chiral centers in its molecular structure. [] While its parent compound, methylphenidate, is widely used to treat attention deficit hyperactivity disorder (ADHD), research suggests that the pharmacological activity primarily resides in the d-threo enantiomer. [] D-erythro-Ritalinic Acid serves as a valuable tool in scientific research, particularly in areas like pharmacokinetics and renal imaging. []
D-erythro-Ritalinic Acid falls under the category of metabolites in pharmacology, specifically as a major metabolite of methylphenidate. It is classified as a substituted phenethylamine, which is a common structural motif in various psychoactive substances.
The synthesis of D-erythro-Ritalinic Acid is primarily achieved through the hydrolysis of methylphenidate. This reaction can be catalyzed by carboxylesterase 1, an enzyme that is predominantly expressed in the liver. The hydrolysis process involves breaking down the ester bond in methylphenidate, resulting in the formation of D-erythro-Ritalinic Acid and other by-products .
The molecular structure of D-erythro-Ritalinic Acid features a phenethylamine backbone with a carboxylic acid group attached. The compound exhibits chirality due to its asymmetric carbon atoms, resulting in distinct stereoisomers.
The presence of two chiral centers allows for the existence of multiple stereoisomers, with D-erythro being one of them .
D-erythro-Ritalinic Acid participates in several chemical reactions:
As an inactive metabolite, D-erythro-Ritalinic Acid does not exhibit significant pharmacological activity itself. Its formation occurs via the hydrolysis of methylphenidate, where carboxylesterase 1 catalyzes the cleavage of the ester bond, resulting in the conversion to D-erythro-Ritalinic Acid . This metabolic pathway is crucial for understanding the pharmacokinetics of methylphenidate and its impact on therapeutic efficacy and safety.
D-erythro-Ritalinic Acid has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: